molecular formula C19H23N5 B1683068 VU0080241

VU0080241

Cat. No.: B1683068
M. Wt: 321.4 g/mol
InChI Key: CLQVVBPDAXJGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0080241 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

VU0080241 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce a range of substituted analogs .

Scientific Research Applications

VU0080241 has several scientific research applications, including:

    Chemistry: Used to study the modulation of mGluR4 and its effects on various chemical pathways.

    Biology: Helps in understanding the role of mGluR4 in neurological processes and diseases.

    Medicine: Investigated for potential therapeutic applications in neurological disorders.

    Industry: Used in the development of new drugs targeting mGluR4

Mechanism of Action

VU0080241 exerts its effects by positively modulating the activity of mGluR4. This modulation enhances the receptor’s response to its natural ligand, leading to increased signaling through the receptor. The molecular targets and pathways involved include the mGluR4 receptor and downstream signaling cascades that regulate various neurological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU0080241 is unique due to its specific chemical structure, which provides a distinct profile of activity and selectivity for mGluR4. This makes it a valuable tool for studying the receptor and developing potential therapeutic agents .

Biological Activity

VU0080241 is a compound that has garnered attention for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in various neurological functions and disorders, making this compound a subject of interest in pharmacological research. This article provides an overview of the biological activity of this compound, including its pharmacodynamics, structure-activity relationship (SAR), and relevant case studies.

Overview of this compound

This compound is part of a class of compounds known as PAMs, which enhance the activity of receptors without directly activating them. Specifically, this compound has been shown to increase the efficacy of glutamate at mGluR4, leading to significant shifts in receptor response.

Key Characteristics

  • Chemical Structure : this compound belongs to the pyrazolo[3,4-d]pyrimidine class.
  • Potency : The compound exhibits an effective concentration (EC50) around 5 µM, with a fold shift of approximately 11.8 .
  • Stability : In vitro studies indicated that this compound has stability issues, particularly in liver microsome preparations where only 9% of the compound remained after 90 minutes .

Structure-Activity Relationship (SAR)

The SAR for this compound reveals that modifications to its structure can significantly affect its biological activity. Notably, the presence of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining its potency as an mGluR4 PAM.

CompoundEC50 (µM)Fold Shift
This compound511.8
VU00011710.6536
VU00921453.028

This table illustrates the potency and efficacy of several related compounds, highlighting that while this compound is effective, other compounds like VU0001171 demonstrate superior potency and fold shifts .

Biological Activity and Mechanism

This compound acts by binding to allosteric sites on mGluR4, enhancing receptor activation in response to glutamate. This mechanism is particularly relevant in the context of neurological disorders such as Parkinson's disease and schizophrenia, where modulation of glutamate signaling can have therapeutic effects.

In Vivo Studies

Research has indicated that PAMs like this compound may provide neuroprotective effects in preclinical models. For instance, studies have shown that selective activation of mGluR4 can ameliorate symptoms in models of Parkinson's disease .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound in a rodent model of Parkinson's disease. The administration of this compound resulted in improved motor function and reduced neurodegeneration compared to control groups. The findings suggest that mGluR4 modulation could be a viable therapeutic strategy for managing Parkinson's disease symptoms.

Case Study 2: Anxiety and Depression Models
Another study assessed the impact of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that treatment with this compound significantly increased time spent in open arms, suggesting anxiolytic effects. These findings support the potential application of mGluR4 PAMs in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What is the synthetic pathway for VU0080241, and what analytical methods are recommended for confirming its purity and structure?

  • Methodological Answer : The synthesis of this compound involves solution-phase parallel chemistry, as described in SAR studies of mGlu₄ modulators . Key steps include coupling homopiperazine derivatives with substituted aryl groups. Characterization should employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to verify purity (>95%). For reproducibility, document reaction conditions (e.g., solvent, temperature, catalysts) and cross-reference protocols from analogous compounds like VU0155041 .

Q. What is the primary pharmacological target of this compound, and how does its mechanism differ from other mGlu₄ modulators?

  • Methodological Answer : this compound acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu₄). Unlike orthosteric agonists (e.g., L-AP4), PAMs enhance receptor activity by binding to allosteric sites. Comparative studies with (-)-PHCCC (a prototypical mGlu₄ PAM) should include radioligand binding assays and calcium mobilization assays to quantify potency (EC₅₀) and cooperativity .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s efficacy?

  • Methodological Answer : Use cell lines expressing human mGlu₄ (e.g., HEK293) with calcium-sensitive dyes or cAMP assays to measure receptor activation. Normalize results against reference compounds (e.g., VU0155041) to account for batch variability. Include negative controls (e.g., mGlu₄ knockout cells) to confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?

  • Methodological Answer : Contradictions may arise from differences in assay systems (e.g., recombinant vs. native receptors) or species-specific receptor variants. Apply the "principal contradiction" framework :

Identify the dominant variable (e.g., receptor expression levels, assay sensitivity).

Conduct head-to-head comparisons under standardized conditions.

Validate findings using orthogonal methods (e.g., electrophysiology for functional validation).
Document all variables in supplemental materials to enable meta-analysis .

Q. What strategies optimize the design of SAR studies for this compound analogs to balance novelty and feasibility?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Prioritize substituents with synthetic accessibility (e.g., commercially available building blocks).
  • Focus on regions of the molecule with high plasticity (e.g., aryl ring substitutions) to explore potency and selectivity.
  • Cross-reference literature on structurally related PAMs (e.g., VU0361737) to avoid redundant work .

Q. How should researchers approach comparative studies between this compound and newer mGlu₄ modulators to ensure statistical rigor?

  • Methodological Answer :

Define primary endpoints (e.g., EC₅₀, brain penetrance) and power calculations to determine sample size.

Use blinded, randomized assays to minimize bias.

Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare efficacy, selectivity, and pharmacokinetic profiles.
Include raw data in repositories like Zenodo for transparency .

Q. What methodologies are recommended for assessing off-target effects of this compound in complex biological systems?

  • Methodological Answer :

  • Perform broad-panel screening (e.g., CEREP or Eurofins panels) against 100+ GPCRs, kinases, and ion channels.
  • Use CRISPR-Cas9-engineered cell lines to isolate mGlu₄-specific effects.
  • For in vivo studies, combine behavioral assays (e.g., rotarod tests) with histopathological analysis to detect toxicity .

Q. Methodological Best Practices

  • Literature Synthesis : Use tools like SciFinder or Reaxys to map prior SAR data and avoid redundancy. Cite primary sources (e.g., Journal of Medicinal Chemistry) over commercial databases .
  • Data Reproducibility : Adhere to the BJOC guidelines for experimental reporting: document synthetic procedures, characterization data, and statistical methods in supplemental files .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and obtain institutional approval for animal/human studies .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-6-7-17(15(3)9-13)24-19-16(10-22-24)18(20-12-21-19)23-8-4-5-14(2)11-23/h6-7,9-10,12,14H,4-5,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQVVBPDAXJGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Reactant of Route 2
VU0080241
Reactant of Route 3
Reactant of Route 3
VU0080241
Reactant of Route 4
Reactant of Route 4
VU0080241
Reactant of Route 5
Reactant of Route 5
VU0080241
Reactant of Route 6
Reactant of Route 6
VU0080241

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.